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Compound of Interest

Compound Name:
C-[1-(4-Methoxy-phenyl)-

cyclopentyl]-methylamine

Cat. No.: B1583925 Get Quote

An In-Depth Technical Guide to the Solubility of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-
methylamine

Introduction
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is a versatile small molecule scaffold

with potential applications in pharmaceutical and chemical research.[1] Understanding its

solubility profile is a critical first step in the development of any formulation or synthetic

process. This guide provides a comprehensive overview of the predicted solubility of C-[1-(4-
Methoxy-phenyl)-cyclopentyl]-methylamine in various solvents, based on its molecular

structure. Furthermore, it outlines detailed experimental protocols for researchers to determine

its solubility with precision.

Molecular Structure and Properties
To understand the solubility of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, it is

essential to first examine its molecular structure.

Chemical Formula: C₁₃H₁₉NO[1]

Molecular Weight: 205.3 g/mol [1]

The molecule can be deconstructed into three key functional components: a p-methoxyphenyl

group, a cyclopentyl group, and a methylamine group. Each of these contributes to the overall
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physicochemical properties of the compound.

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
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Qualitative Solubility Workflow

Weigh ~10 mg of Compound Add 1 mL of Solvent Vortex for 1 min Visually Inspect

Soluble

 No visible solid 

Insoluble/Sparingly Soluble
 Visible solid 

Click to download full resolution via product page

Figure 2: Workflow for qualitative solubility assessment.
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Quantitative Solubility Determination: The Shake-Flask
Method
The shake-flask method is a widely recognized and reliable technique for determining

thermodynamic solubility. [2] Materials:

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Chosen solvent

Scintillation vials or other sealable containers

Orbital shaker or rotator

Temperature-controlled environment (e.g., incubator or water bath)

Centrifuge

Syringe filters (0.45 µm)

Analytical balance

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical

instrument

Protocol:

Add an excess amount of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine to a vial.

The excess solid should be clearly visible.

Add a known volume of the solvent to the vial.

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g.,

25 °C).

Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure saturation.
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After equilibration, allow the vials to stand undisturbed for a short period to allow the excess

solid to settle.

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove

any undissolved particles.

Dilute the filtered solution with a suitable solvent to a concentration within the calibration

range of the analytical method.

Quantify the concentration of the dissolved compound using a validated analytical method,

such as HPLC.

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or

mol/L).

Justification of Protocol Steps:

Use of excess solid: Ensures that a saturated solution in equilibrium with the solid phase is

achieved. [2]* Controlled temperature: Solubility is temperature-dependent, so maintaining a

constant temperature is crucial for reproducibility. [3]* Sufficient equilibration time: Allows the

system to reach thermodynamic equilibrium.

Filtration: Removes undissolved solid, which would otherwise lead to an overestimation of

solubility.

Understanding Solute-Solvent Interactions
The solubility of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine is governed by the

intermolecular forces between the solute and the solvent molecules.
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Figure 3: Solute-solvent interactions governing solubility.

Hydrogen Bonding: The primary amine group (-NHCH₃) can both donate and accept

hydrogen bonds. The oxygen atom of the methoxy group (-OCH₃) can also accept hydrogen

bonds. This is the dominant interaction in polar protic solvents. [4]* Dipole-Dipole

Interactions: The polar C-N and C-O bonds create a molecular dipole, leading to dipole-

dipole interactions with polar aprotic solvents.

Van der Waals Forces: The nonpolar cyclopentyl and phenyl rings interact with nonpolar

solvents through weaker van der Waals forces.

Conclusion
While specific experimental data for the solubility of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-
methylamine is not readily available in the public domain, a strong predictive understanding

can be derived from its molecular structure. The presence of both polar (amine, methoxy) and

nonpolar (cyclopentyl, phenyl) moieties suggests a versatile solubility profile, with higher

solubility expected in polar organic solvents and acidic aqueous solutions. This technical guide

provides researchers with the theoretical foundation and practical methodologies to confidently

and accurately determine the solubility of this compound, a crucial parameter for its successful

application in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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